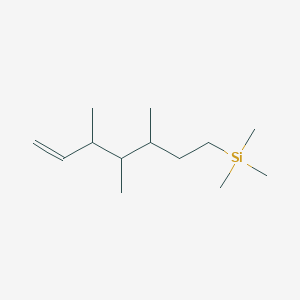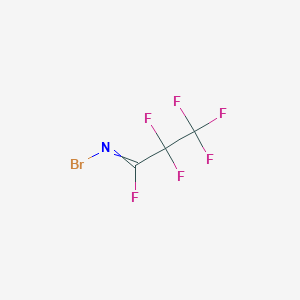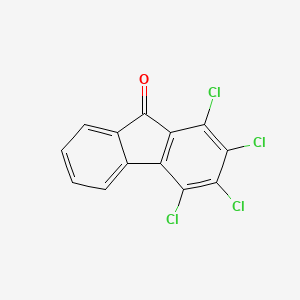![molecular formula C13H19NO3 B14389945 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine CAS No. 90055-03-1](/img/structure/B14389945.png)
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is an organic compound characterized by a pyridine ring substituted with a propoxy group, which is further substituted with an oxan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the use of oxan-2-yl derivatives and propoxy intermediates under controlled conditions to achieve the desired substitution on the pyridine ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridalyl: A compound with a similar pyridine core but different substituents, used as an insecticide.
3-(oxan-2-yloxy)phenol: Another compound with an oxan-2-yloxy group, but attached to a phenol ring instead of a pyridine ring.
Uniqueness
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90055-03-1 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
3-[3-(oxan-2-yloxy)propoxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-2-8-16-13(6-1)17-10-4-9-15-12-5-3-7-14-11-12/h3,5,7,11,13H,1-2,4,6,8-10H2 |
InChI-Schlüssel |
ONRJRGKJVMLNKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCOC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


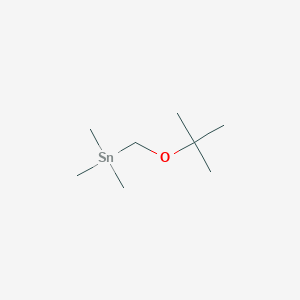
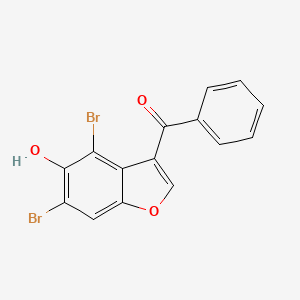
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)



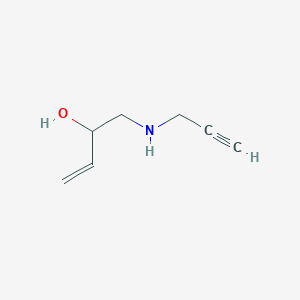

![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)

